molecular formula C22H22F3N3O3S2 B2800634 (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-51-4

(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2800634
CAS No.: 851806-51-4
M. Wt: 497.55
InChI Key: BCPZATJIGBTTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a structurally complex architecture:

  • Substituents:
    • A pyrrolidin-1-ylsulfonyl group attached to the phenyl ring, which may enhance solubility due to the tertiary amine in pyrrolidine.
    • A benzyl thioether linkage with a trifluoromethyl group at the para position, introducing electron-withdrawing effects and metabolic stability.
  • Functional groups: Sulfonyl, thioether, and ketone moieties, which contribute to interactions with biological targets (e.g., hydrogen bonding, hydrophobic effects) .

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-7-3-16(4-8-18)15-32-21-26-11-14-28(21)20(29)17-5-9-19(10-6-17)33(30,31)27-12-1-2-13-27/h3-10H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPZATJIGBTTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a pyrrolidine sulfonamide moiety and an imidazole derivative, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to the target molecule showed activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have been shown to inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 6 µM to 25 µM against resistant strains such as E. coli and P. mirabilis .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. For example, a related sulfonamide derivative exhibited COX-II inhibition with an IC50 value of 5.01 µM, indicating a strong anti-inflammatory potential .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of related pyrrolidine compounds. One study reported that a pyrrolidine derivative prevented neurotoxicity in rat hippocampal slices exposed to kainic acid, suggesting potential applications in neurodegenerative diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, enhancing penetration and bioactivity.
  • Radical Scavenging : Imidazole derivatives are known for their ability to scavenge free radicals, contributing to their antioxidant properties.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited varying degrees of activity, with some achieving >70% inhibition at concentrations around 1 mM .

Case Study 2: Anti-inflammatory Activity

In a comparative study involving multiple COX inhibitors, a derivative related to the target compound demonstrated significant anti-inflammatory effects in vitro, with an IC50 comparable to established drugs like Celecoxib .

Data Tables

Biological ActivityCompoundTargetIC50/MIC Values
AntimicrobialImidazole DerivativeE. coli6 µM
Anti-inflammatoryPyrrolidine SulfonamideCOX-II5.01 µM
NeuroprotectionPyrrolidine DerivativeKainic Acid ModelPrevented cell death

Scientific Research Applications

Research indicates that compounds similar to (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar imidazole structures have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in reducing tumor growth and inducing apoptosis in malignant cells.

Antimicrobial Properties

The presence of the pyrrolidine and sulfonamide moieties suggests potential antimicrobial effects. Research has indicated that derivatives containing these functional groups exhibit activity against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been linked to enhanced anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. Key factors influencing activity include:

  • Substituents on the phenyl ring : Electron-withdrawing groups like trifluoromethyl enhance biological activity.
  • Pyrrolidine ring : Modifications on this ring can significantly impact the compound's interaction with biological targets.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Case Study 1: Anticancer Evaluation

A series of imidazole derivatives were synthesized and tested against human cancer cell lines. The study found that modifications to the pyrrolidine moiety significantly enhanced cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that compounds similar to this compound exhibited strong activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism was attributed to disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and similar derivatives:

Compound Class Core Structure Substituents/Functional Groups Hypothesized Properties Reference
Target Compound 4,5-dihydroimidazole Pyrrolidinylsulfonyl phenyl, CF₃-benzyl thioether Enhanced solubility, metabolic stability
Triazole derivatives Triazole Phenylsulfonyl, difluorophenyl High lipophilicity
Pyridinylimidazoles Imidazole Fluorophenyl, morpholino Improved kinase selectivity
Tetra-substituted imidazoles Imidazole Trifluoromethylphenyl, cyclohexyl Variable solubility/reactivity
Key Observations:

Sulfonyl Groups :

  • The pyrrolidinylsulfonyl group in the target compound likely improves aqueous solubility compared to phenylsulfonyl groups in triazole derivatives () due to the amine’s polarity .
  • Sulfonyl groups generally enhance binding to charged residues in enzyme active sites.

Thioether Linkages: The trifluoromethylbenzyl thioether in the target compound contrasts with fluorophenyl or morpholino substituents in pyridinylimidazoles (). The CF₃ group may reduce metabolic oxidation, enhancing pharmacokinetic stability .

Research Implications and Limitations

  • Structural Similarity Principles: As per , minor substituent changes (e.g., CF₃ vs. F) can drastically alter biological responses, underscoring the need for systematic structure-activity relationship (SAR) studies .
  • Data Gaps : The provided evidence lacks explicit data on the target compound’s solubility, potency, or toxicity. Further experimental validation is required.

Q & A

Q. How should researchers design dose-response studies for toxicity evaluation?

  • Methodology :
  • MTT Assay : Measure IC50 in mammalian cell lines (e.g., HEK293 or HepG2) with 6–8 concentration points .
  • In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring organ histopathology and serum biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.